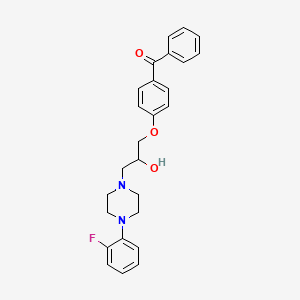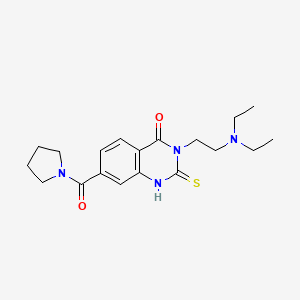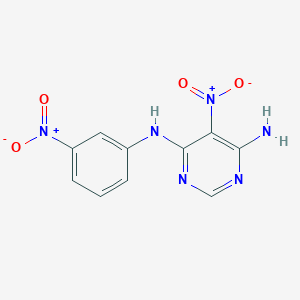![molecular formula C9H7BrCl3NO2 B2879599 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 303997-66-2](/img/structure/B2879599.png)
1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is an organohalide compound with significant interest in both synthetic organic chemistry and pharmacological research. This molecule, characterized by its unique structural features, contains a bromine atom, trichloromethyl group, and a methyl-pyrrole ring, making it a versatile reagent in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Synthesis: The synthesis of this compound typically starts with the formation of an intermediate brominated acetyl compound, followed by its reaction with a pyrrole derivative.
Reaction Conditions: These reactions often require anhydrous conditions and inert atmosphere to avoid side reactions, with temperatures generally maintained between 0°C to 25°C.
Industrial Production Methods:
Industrial Scale: On an industrial scale, the synthesis involves optimizing conditions to ensure high yield and purity. This might include continuous flow processes and the use of catalysts to improve reaction efficiency and scalability.
Types of Reactions:
Oxidation: Undergoes oxidation reactions where the bromine or trichloromethyl groups can be transformed into other functional groups.
Reduction: Can be reduced, particularly at the ketone or bromide positions, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation Reagents: KMnO4, CrO3
Reduction Reagents: LiAlH4, NaBH4
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation Products: Corresponding acids or esters depending on the conditions.
Reduction Products: Alcohols or reduced bromide compounds.
Substitution Products: Substituted pyrrole derivatives with functional groups replacing the bromine atom.
Chemistry:
Used as a building block in organic synthesis, aiding in the construction of more complex molecules.
Acts as a key intermediate in the synthesis of heterocyclic compounds.
Biology and Medicine:
Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Serves as a precursor in the synthesis of biologically active molecules.
Industry:
Utilized in the production of specialty chemicals and materials.
Plays a role in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
Molecular Targets: Targets specific enzymes and proteins within biological systems.
Pathways: Involved in biochemical pathways that interfere with cell division and growth, contributing to its potential anticancer properties.
Comparación Con Compuestos Similares
1-(2-bromoacetyl)pyrrole
2,2,2-trichloro-1-ethanone derivatives
Uniqueness:
The presence of both the bromoacetyl and trichloromethyl groups in a single molecule provides unique reactivity and versatility compared to its analogs.
This compound stands out due to its multifaceted applications in various fields, making it a valuable subject of ongoing research and development.
Propiedades
IUPAC Name |
1-[4-(2-bromoacetyl)-1-methylpyrrol-2-yl]-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl3NO2/c1-14-4-5(7(15)3-10)2-6(14)8(16)9(11,12)13/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNBBMXHESMJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)




![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)

![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2879529.png)



![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)
